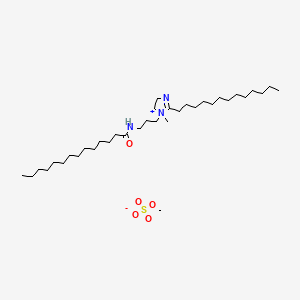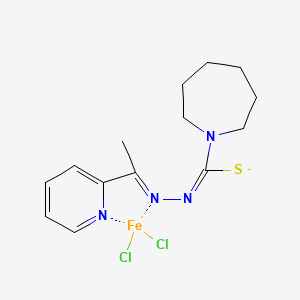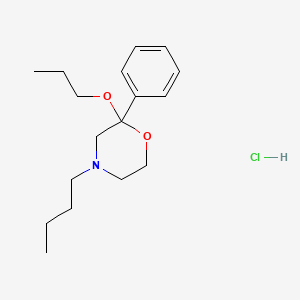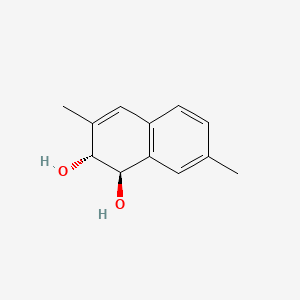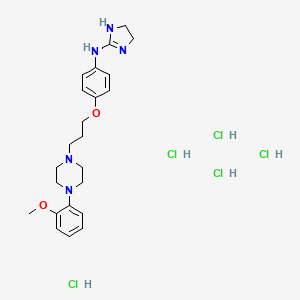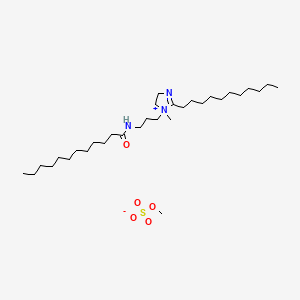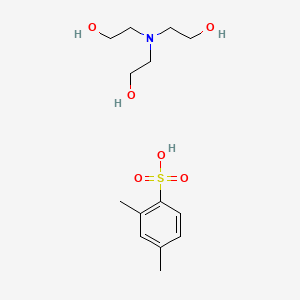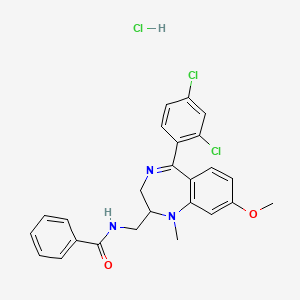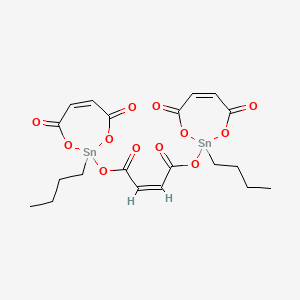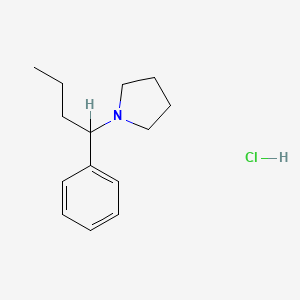
1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a hydroxyphenyl group and a piperidinol moiety
准备方法
The synthesis of 1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of hydrazine with a suitable dicarbonyl compound.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a nucleophilic substitution reaction, where a hydroxyphenyl halide reacts with the pyridazine intermediate.
Formation of the Piperidinol Moiety: The final step involves the formation of the piperidinol moiety through a reductive amination reaction, where a piperidine derivative is reacted with the pyridazine-hydroxyphenyl intermediate under reducing conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
化学反应分析
1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form a dihydropyridazine derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
科学研究应用
1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, while the pyridazine ring can interact with enzyme active sites or receptor binding sites. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
相似化合物的比较
1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol can be compared with other similar compounds, such as:
2-Hydroxyphenylpyridazine: Lacks the piperidinol moiety, which may result in different biological activities and chemical reactivity.
4-Piperidinolpyridazine: Lacks the hydroxyphenyl group, which may affect its ability to interact with biological targets.
Hydroxyphenylpiperidine: Lacks the pyridazine ring, which may result in different pharmacological properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
93182-04-8 |
|---|---|
分子式 |
C15H17N3O2 |
分子量 |
271.31 g/mol |
IUPAC 名称 |
1-[6-(2-hydroxyphenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H17N3O2/c19-11-7-9-18(10-8-11)15-6-5-13(16-17-15)12-3-1-2-4-14(12)20/h1-6,11,19-20H,7-10H2 |
InChI 键 |
JGYLUGJSFWBSGA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



